

# Spectroscopic Characterization of 2-Chloro-7-nitroquinazoline: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-7-nitroquinazoline

Cat. No.: B11760803

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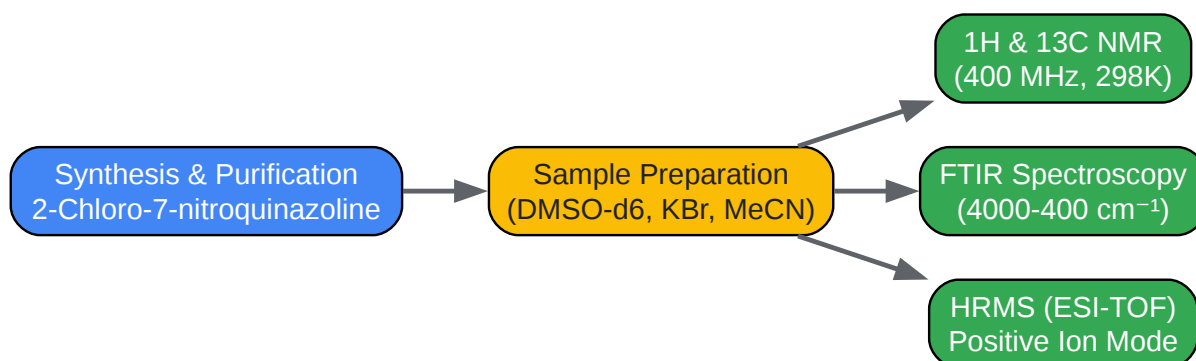
## Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly reactive heterocyclic intermediates. **2-Chloro-7-nitroquinazoline** is a privileged electrophilic scaffold extensively utilized in the synthesis of targeted kinase inhibitors, antimicrobial agents, and fluorescent pH sensors[1],[2]. Its utility stems from the lability of the C2-chlorine atom, which readily undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar), and the electron-withdrawing nature of the C7-nitro group[3].

This whitepaper provides a comprehensive, self-validating spectroscopic framework for the characterization of **2-chloro-7-nitroquinazoline**. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) data, we establish a robust analytical paradigm that connects experimental methodologies directly to their underlying chemical causality.

## Experimental Methodologies & Causality

To ensure absolute scientific integrity, the characterization of quinazoline derivatives must follow a strict, reproducible workflow. The protocols below detail not just the how, but the why behind each experimental parameter.



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Experimental workflow for the spectroscopic characterization of **2-chloro-7-nitroquinazoline**.

## Protocol 1: NMR Sample Preparation and Acquisition

- Weighing: Isolate 5.0 mg of highly purified **2-chloro-7-nitroquinazoline**.
- Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
  - Causality: Quinazolines possess rigid, planar aromatic systems that strongly engage in  $\pi$ - $\pi$  stacking, often rendering them insoluble in standard non-polar solvents like CDCl<sub>3</sub>. DMSO-d<sub>6</sub> disrupts these intermolecular forces, ensuring a homogenous solution and sharp resonance peaks[1].
- Acquisition: Acquire <sup>1</sup>H NMR spectra at 400 MHz and <sup>13</sup>C NMR spectra at 100 MHz at 298 K, utilizing Tetramethylsilane (TMS) as the internal reference (0.00 ppm).

## Protocol 2: FTIR Spectroscopy

- Matrix Preparation: Mill 2.0 mg of the analyte with 150 mg of anhydrous Potassium Bromide (KBr) in an agate mortar until a fine powder is achieved.
- Pellet Pressing: Transfer the mixture to a mechanical die and apply 10 tons of pressure for 2 minutes to form a translucent pellet.
  - Causality: The KBr pellet method minimizes moisture interference and reduces the scattering of infrared radiation. This is critical for resolving the sharp symmetric and

asymmetric stretching bands of the nitro group without baseline distortion[4].

- Scanning: Scan from 4000 to 400  $\text{cm}^{-1}$  at a resolution of 4  $\text{cm}^{-1}$ , averaging 32 scans.

## Protocol 3: High-Resolution Mass Spectrometry (HRMS)

- Dilution: Prepare a 1  $\mu\text{g/mL}$  stock solution in LC-MS grade Acetonitrile containing 0.1% Formic Acid.
  - Causality: Formic acid acts as an essential proton source, facilitating the formation of the  $[\text{M}+\text{H}]^+$  ion required for positive mode Electrospray Ionization (ESI)[2].
- Infusion: Introduce the sample via direct infusion at 10  $\mu\text{L/min}$  into the ESI source.
- Detection: Acquire data using a Time-of-Flight (TOF) analyzer to ensure mass accuracy within 5 ppm.

## Spectroscopic Data & Mechanistic Insights

### Nuclear Magnetic Resonance (NMR)

The  $^1\text{H}$  NMR spectrum of **2-chloro-7-nitroquinazoline** is a masterclass in electronic deshielding. The proton at position 4 (H-4) appears as a sharp singlet at approximately 9.65 ppm. This extreme downfield shift is driven by the combined electron-withdrawing effects of the two adjacent nitrogen atoms (N1 and N3) in the pyrimidine ring.

Furthermore, the C7-nitro group exerts a profound anisotropic and inductive deshielding effect on the adjacent aromatic protons[1]. Consequently, H-8, which is situated ortho to the nitro group and peri to the N1 atom, resonates as a highly deshielded doublet.

Table 1:  $^1\text{H}$  NMR Assignments (400 MHz, DMSO- $d_6$ )

Proton Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Mechanistic Rationale
H-4	9.65	Singlet (s)	-	Deshielded by N1 and N3 of the pyrimidine ring.
H-8	8.85	Doublet (d)	2.2	Meta coupling to H-6; strongly deshielded by adjacent NO <sub>2</sub> .
H-6	8.55	Doublet of doublets (dd)	8.8, 2.2	Ortho coupling to H-5, meta coupling to H-8.
H-5	8.42	Doublet (d)	8.8	Ortho coupling to H-6.

Table 2: <sup>13</sup>C NMR Assignments (100 MHz, DMSO-d<sub>6</sub>)

Carbon Position	Chemical Shift ( $\delta$ , ppm)	Carbon Type	Mechanistic Rationale
C-4	162.5	CH	Pyrimidine carbon, highly electron-deficient.
C-2	158.0	C-Cl	Deshielded by adjacent N atoms and electronegative Cl.
C-7	151.2	C-NO <sub>2</sub>	Directly attached to the strongly electron-withdrawing NO <sub>2</sub> group.
C-8a	152.4	Quaternary C	Bridgehead carbon adjacent to N1.
C-5, C-6, C-8	130.1, 122.5, 126.8	CH	Aromatic carbons of the fused benzene ring.

## Fourier Transform Infrared (FTIR) Spectroscopy

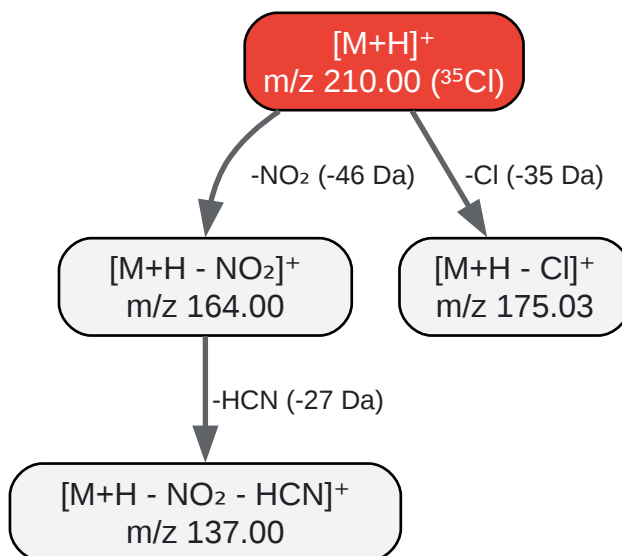
FTIR serves as an orthogonal validator for the functional groups present on the quinazoline scaffold. The absence of primary or secondary amine stretches (typically  $>3200\text{ cm}^{-1}$ ) confirms that the pyrimidine ring is fully aromatized and unsubstituted at the nitrogen centers[4].

Table 3: Key FTIR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Structural Significance
1585 - 1550	C=N stretching	Confirms the integrity of the pyrimidine ring system.
1535	NO <sub>2</sub> asymmetric stretch	Validates the presence of the C7-nitro group.
1345	NO <sub>2</sub> symmetric stretch	Secondary confirmation of the nitro substituent.
750	C-Cl stretching	Confirms halogenation at the C2 position.

## High-Resolution Mass Spectrometry (HRMS)

HRMS unequivocally anchors the exact mass and isotopic signature of the molecule. The presence of a single chlorine atom is confirmed by the characteristic 3:1 isotopic abundance ratio between  $m/z$  210.00 (<sup>35</sup>Cl) and 212.00 (<sup>37</sup>Cl).



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Proposed ESI-MS fragmentation pathway for **2-chloro-7-nitroquinazoline**.

Table 4: HRMS Isotopic and Fragmentation Data (ESI+)

Ion Species	m/z (Observed)	Mass Error (ppm)	Relative Abundance	Interpretation
[M+H] <sup>+</sup> ( <sup>35</sup> Cl)	210.0068	< 2.0	100% (Base Peak)	Protonated molecular ion.
[M+H] <sup>+</sup> ( <sup>37</sup> Cl)	212.0039	< 2.0	~33%	Confirms mono-chlorination (3:1 isotopic ratio).
Fragment 1	164.0012	< 3.0	45%	Loss of NO <sub>2</sub> radical/neutral (-46 Da)[4].
Fragment 2	137.0015	< 3.0	20%	Subsequent loss of HCN (-27 Da) from pyrimidine.

## Conclusion: The Self-Validating Paradigm

In advanced drug development, isolated data points are insufficient; protocols must be self-validating. For **2-chloro-7-nitroquinazoline**, NMR provides the exact connectivity framework and confirms the regiochemistry of the nitro and chloro substitutions. HRMS acts as the definitive anchor, proving the exact mass and the mono-chlorinated isotopic signature. Finally, FTIR acts as the orthogonal validator, ensuring that the functional groups (C=N, NO<sub>2</sub>, C-Cl) remain intact[4]. If a structural anomaly occurred during synthesis—such as an unexpected ring-opening or a Smiles rearrangement—the FTIR C=N stretch would vanish, and the NMR H-4 singlet would shift dramatically, immediately flagging the failure. This triangulated approach ensures absolute confidence in the structural integrity of the synthesized batch.

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